

# 2-Chloro-4-fluorocinnamic acid molecular weight

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## Compound of Interest

Compound Name: 2-Chloro-4-fluorocinnamic acid

Cat. No.: B3034433

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An In-depth Technical Guide to **2-Chloro-4-fluorocinnamic Acid**: Properties, Synthesis, and Applications

## Abstract

This technical guide provides a comprehensive overview of **2-Chloro-4-fluorocinnamic acid**, a halogenated derivative of cinnamic acid that serves as a versatile building block in modern organic synthesis. We delve into its core physicochemical properties, including its precise molecular weight, and present a detailed, field-proven synthetic protocol based on the Knoevenagel-Doebner condensation. The rationale behind experimental choices is explored to provide researchers with actionable insights. Furthermore, this guide examines the compound's potential applications, particularly in drug discovery and materials science, drawing from the known bioactivities of related cinnamic acid derivatives. This document is intended as a critical resource for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this compound.

## Introduction: The Strategic Value of Halogenated Cinnamic Acids

Cinnamic acid and its derivatives are a well-established class of organic compounds, recognized for their presence in natural products and their utility as scaffolds in medicinal chemistry.<sup>[1][2]</sup> The introduction of halogen substituents onto the phenyl ring profoundly modulates the molecule's electronic, steric, and lipophilic properties. This strategic halogenation is a cornerstone of modern drug design, often enhancing metabolic stability, membrane permeability, and binding affinity to biological targets.

**2-Chloro-4-fluorocinnamic acid** is a subject of increasing interest due to its dual-halogen substitution pattern. The ortho-chloro group can induce specific conformational preferences and participate in halogen bonding, while the para-fluoro group is a common bioisostere for a hydrogen atom that can block metabolic oxidation and improve pharmacokinetic profiles. This guide elucidates the foundational chemistry and forward-looking applications of this valuable synthetic intermediate.

## Physicochemical Properties

**2-Chloro-4-fluorocinnamic acid** is a crystalline solid at room temperature. Its molecular structure, featuring a carboxylic acid, an alkene, and a disubstituted phenyl ring, provides multiple reactive sites for further chemical modification. The precise molecular weight and other key computational and physical properties are summarized below.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>6</sub> ClFO <sub>2</sub>	[3][4]
Molecular Weight	200.59 g/mol	[3][4][5]
CAS Number	133220-86-7	[3][6][7]
Appearance	White to off-white crystalline powder	[4]
Topological Polar Surface Area	37.3 Å <sup>2</sup>	[3]
LogP	2.5769	[3]
Synonyms	(2E)-3-(2-chloro-4-fluorophenyl)prop-2-enoate	[3]

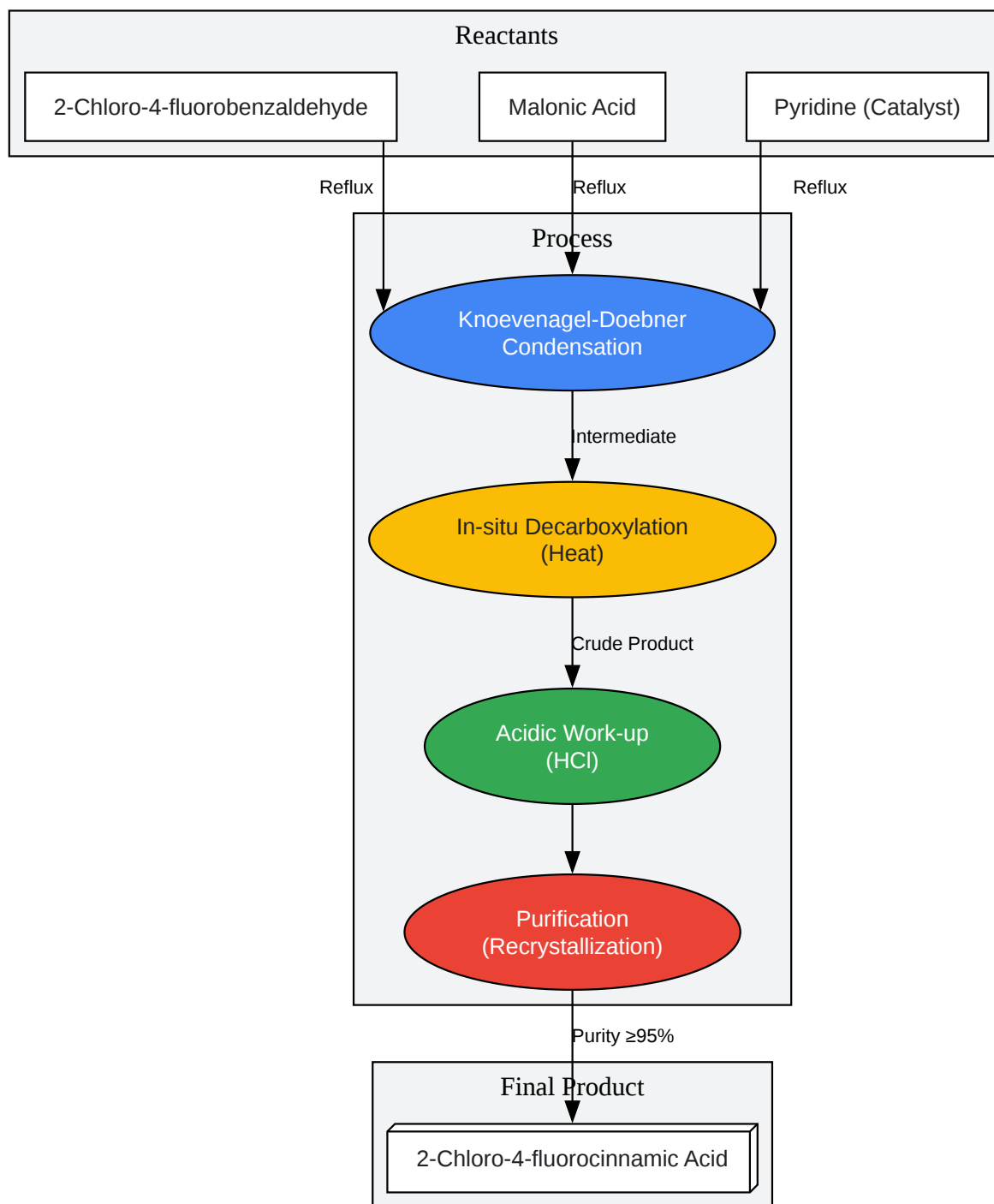
## Synthesis and Mechanistic Insights

The synthesis of cinnamic acids is a fundamental transformation in organic chemistry. For **2-Chloro-4-fluorocinnamic acid**, the Knoevenagel-Doebner condensation represents a highly efficient and reliable method. This approach offers the advantage of mild reaction conditions and typically high yields, making it preferable to harsher methods like the Perkin reaction for many substituted aldehydes.[2]

The core of this reaction involves the condensation of an aromatic aldehyde (2-chloro-4-fluorobenzaldehyde) with a compound containing an active methylene group (malonic acid), catalyzed by a weak base like pyridine.

## Proposed Synthetic Workflow

The workflow begins with commercially available starting materials and proceeds through a one-pot condensation and decarboxylation sequence to yield the final product, which is then purified by recrystallization.



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Caption: Knoevenagel-Doebner synthesis workflow for **2-Chloro-4-fluorocinnamic acid**.

## Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of substituted cinnamic acids.<sup>[2][8]</sup>

- **Reagent Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chloro-4-fluorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (2.5 eq).
  - **Expert Insight:** Pyridine serves a dual role, acting as both the solvent and the basic catalyst required to deprotonate malonic acid, thereby generating the nucleophilic enolate species that initiates the condensation.
- **Reaction:** Heat the mixture to reflux (approximately 115°C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up and Isolation:** After cooling to room temperature, slowly pour the reaction mixture into an ice-cold solution of concentrated hydrochloric acid (HCl). This step protonates the carboxylate and causes the crude product to precipitate out of the solution.
  - **Trustworthiness:** The acidification step is critical. A final pH of 1-2 ensures complete precipitation of the carboxylic acid product, maximizing the crude yield.
- **Purification:** Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove residual pyridine hydrochloride and unreacted malonic acid. Purify the crude product by recrystallization from an ethanol/water mixture.
- **Drying and Characterization:** Dry the purified white crystals in a vacuum oven. The final product's identity and purity should be confirmed using standard analytical techniques such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, Mass Spectrometry, and melting point determination.

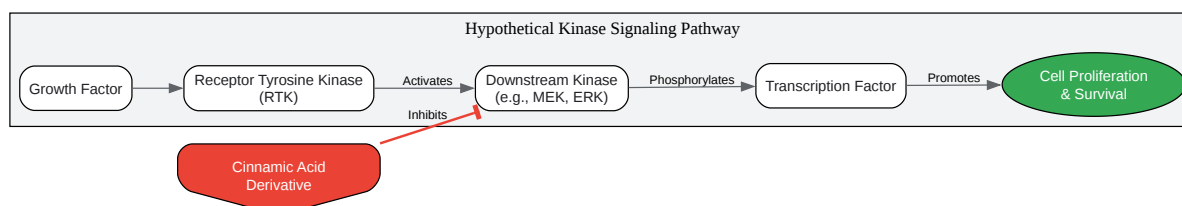
## Applications in Research and Drug Development

The true value of **2-Chloro-4-fluorocinnamic acid** lies in its utility as a versatile intermediate. Its three key functional regions—the carboxylic acid, the reactive alkene, and the halogenated phenyl ring—can be independently or sequentially modified to generate diverse libraries of complex molecules.

## Potential Pharmacological Activity

While specific studies on **2-Chloro-4-fluorocinnamic acid** are emerging, the activities of its close analogs provide a strong basis for its potential applications.

- **Antimicrobial Agents:** Cinnamic acid derivatives are known to possess antibacterial and antifungal properties.[9][10] The enhanced lipophilicity imparted by the chloro- and fluoro-substituents may facilitate penetration of microbial cell membranes, potentially leading to more potent antimicrobial agents.[1] Esters derived from the closely related 4-chlorocinnamic acid have demonstrated significant antifungal activity, suggesting a promising avenue of investigation.[10]
- **Anticancer Therapeutics:** Numerous studies have shown that cinnamic acid derivatives can induce apoptosis and cause cell cycle arrest in cancer cell lines.[1] The 2-chloro substitution can influence the molecule's orientation within a target protein's binding pocket, potentially enhancing inhibitory activity against enzymes like kinases or demethylases that are critical for cancer cell proliferation.



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Caption: Hypothetical inhibition of a kinase signaling pathway by a cinnamic acid derivative.

## Applications in Materials Science

The cinnamate moiety is photoreactive and can undergo [2+2] cycloaddition upon exposure to UV light. This property allows for the development of photocrosslinkable polymers.[11]

Incorporating **2-Chloro-4-fluorocinnamic acid** into polymer backbones could create materials with enhanced thermal stability and a higher refractive index, making them suitable for advanced coatings, hydrogels for controlled drug release, and other biomedical applications.

[11]

## Safety and Handling

Based on safety data for structurally related compounds like 2-chlorocinnamic acid and 4-fluorocinnamic acid, **2-Chloro-4-fluorocinnamic acid** should be handled as a hazardous substance.[12][13]

- Hazards: Expected to cause skin, eye, and respiratory system irritation.[12][14] May be harmful if swallowed.[12][15]
- Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
- Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]

Disclaimer: This information is based on analogous compounds. Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

## Conclusion

**2-Chloro-4-fluorocinnamic acid**, with a definitive molecular weight of 200.59 g/mol, stands out as a strategically designed chemical intermediate.[3][4][5] Its synthesis is readily achievable through robust organic reactions, and its unique pattern of halogenation provides a powerful tool for modulating the properties of derivative compounds. For professionals in drug discovery, agrochemicals, and materials science, this compound represents a versatile platform for developing next-generation molecules with tailored biological activities and physical properties.

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